2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]-

Catalog No.
S12580791
CAS No.
100134-69-8
M.F
C12H14N2OS
M. Wt
234.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxy...

CAS Number

100134-69-8

Product Name

2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]-

IUPAC Name

3-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-2-thione

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

InChI

InChI=1S/C12H14N2OS/c1-15-11-4-2-10(3-5-11)6-8-14-9-7-13-12(14)16/h2-5,7,9H,6,8H2,1H3,(H,13,16)

InChI Key

HLGQEPDUWMDPKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C=CNC2=S

2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]- is a sulfur-containing heterocyclic compound with the molecular formula C12_{12}H14_{14}N2_2OS. It features an imidazole ring substituted with a thione group and a methoxyphenyl ethyl side chain. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The chemical behavior of 2H-Imidazole-2-thione derivatives often involves nucleophilic substitutions and electrophilic additions due to the presence of the imidazole ring and thione functionality. Common reactions include:

  • Nucleophilic attack on the carbon atom adjacent to the sulfur in the thione group, leading to the formation of thiol derivatives.
  • Condensation reactions where this compound can react with aldehydes or ketones to form thiazolidine derivatives.
  • Oxidation reactions, which can convert thiones into sulfoxides or sulfones under appropriate conditions.

Research indicates that 2H-Imidazole-2-thione derivatives exhibit various biological activities, including:

  • Antimicrobial properties, showing effectiveness against a range of bacteria and fungi.
  • Antioxidant activity, which may contribute to its protective effects in biological systems.
  • Potential anticancer effects, as some studies suggest that these compounds can induce apoptosis in cancer cells.

These biological activities make it a candidate for further pharmacological studies and drug development.

The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]- can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as 1,2-diamines and thioacetic acid, cyclization can yield the imidazole ring structure.
  • Substitution Reactions: The introduction of the methoxyphenyl group can be performed via nucleophilic substitution on halogenated derivatives of imidazole.
  • Thionation: The conversion of an imine or amine to the corresponding thione can be performed using phosphorus pentasulfide or similar reagents.

The applications of 2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]- span various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial or anticancer drugs.
  • Agricultural Chemicals: Its antifungal properties may allow for use in crop protection formulations.
  • Chemical Research: It serves as a building block in organic synthesis for producing more complex molecules.

Studies on the interactions of 2H-Imidazole-2-thione with biological targets are crucial for understanding its mechanism of action. Preliminary research has indicated that it may interact with:

  • Enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular processes.
  • Receptors, which could mediate its biological effects through signaling pathways.

Further investigations are necessary to elucidate these interactions fully.

Several compounds share structural similarities with 2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]-. Here are a few notable examples:

Compound NameCAS NumberKey Features
2H-Imidazole-2-thione, 1,3-dihydro-1-[4-(trifluoromethyl)phenyl]-17452-18-5Contains trifluoromethyl substituent; studied for different biological activities.
2H-Imidazole-2-thione, 1,3-dihydro-1-[4-methoxyphenyl]17452-14-1Lacks ethyl substitution; potential applications in pharmaceuticals.
2H-Imidazole-2-thione, 1,3-dihydro-1-[4-(hydroxymethyl)phenyl]Not AvailableHydroxymethyl group may influence solubility and reactivity compared to methoxy substitution.

Uniqueness: The unique methoxyphenyl ethyl side chain of 2H-Imidazole-2-thione contributes to its distinct properties compared to other derivatives. This substitution may enhance lipophilicity and alter its interaction profile with biological targets.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

234.08268425 g/mol

Monoisotopic Mass

234.08268425 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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